REACTION_SMILES
|
[Br:1][CH2:2][C:3]([CH2:4][OH:5])([CH2:6][OH:7])[CH2:8][Br:9].[CH3:10][O:11][C:12]([CH3:13])([CH3:14])[O:15][CH3:16].[CH3:17][C:18]([CH3:19])=[O:20]>>[Br:1][CH2:2][C:3]1([CH2:8][Br:9])[CH2:4][O:5][C:12]([CH3:13])([CH3:14])[O:7][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CBr)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)OCC(CBr)(CBr)CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |